BenchChemオンラインストアへようこそ!

3-Hydroxy-2-isopropoxybenzoic acid

Antibacterial Structure-Activity Relationship (SAR) Gram-negative pathogens

3-Hydroxy-2-isopropoxybenzoic acid (CAS 1243452-10-9, molecular formula C10H12O4, MW 196.20 g/mol) is a disubstituted benzoic acid derivative featuring a hydroxyl group at the 3-position and an isopropoxy substituent at the 2-position. This regiochemical arrangement distinguishes it from the 2-hydroxy-3-isopropoxy isomer that serves as the core pharmacophoric motif in the potent anti-Gram-negative natural product coralmycin A and its synthetic analogues.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Cat. No. B14837442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-isopropoxybenzoic acid
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC=C1O)C(=O)O
InChIInChI=1S/C10H12O4/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6,11H,1-2H3,(H,12,13)
InChIKeyFLAFVGVAOGZLKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-isopropoxybenzoic acid for Antibacterial and Anesthetic Research: A Regioisomeric Salicylic Acid Derivative


3-Hydroxy-2-isopropoxybenzoic acid (CAS 1243452-10-9, molecular formula C10H12O4, MW 196.20 g/mol) is a disubstituted benzoic acid derivative featuring a hydroxyl group at the 3-position and an isopropoxy substituent at the 2-position . This regiochemical arrangement distinguishes it from the 2-hydroxy-3-isopropoxy isomer that serves as the core pharmacophoric motif in the potent anti-Gram-negative natural product coralmycin A and its synthetic analogues [1]. The compound belongs to the broader class of alkoxyhydroxybenzoic acids, which have been investigated as synthetic intermediates for pharmaceutical and agrochemical applications, as well as modulators of GABA(A) receptor function and cyclooxygenase enzymes .

Why 3-Hydroxy-2-isopropoxybenzoic acid Cannot Be Interchanged with Generic Salicylates or Propofol Analogs


In the hydroxybenzoic acid chemical space, the precise positioning of hydroxyl and alkoxy substituents on the benzene ring dictates both pharmacodynamic target engagement and pharmacokinetic properties. In the coralmycin series, hydroxylation at the C-2 position of the 4-amino-3-isopropoxybenzoic acid unit (yielding the 2-hydroxy-3-isopropoxy motif) increased antibacterial potency 10-fold compared to the non-hydroxylated analog [1]. Meanwhile, the regioisomeric 2-hydroxy-3-isopropylbenzoic acid (a propofol analog bearing a C–C isopropyl而非 C–O–isopropoxy linkage) exhibits GABA(A) receptor modulatory activity distinct from ether-linked analogs [2]. These data demonstrate that even minor positional or atomic substitutions within this scaffold produce quantifiably divergent biological outcomes, making generic substitution without experimental validation scientifically unsound for procurement decisions in antibacterial, anesthetic, or anti-inflammatory research programs.

Quantitative Differentiation Evidence for 3-Hydroxy-2-isopropoxybenzoic acid Versus Closest Analogs


Regioisomeric Hydroxyl Positioning Alters Antibacterial Potency by 10-Fold in Coralmycin Scaffold

In the coralmycin natural product series, the presence and position of the hydroxyl group on the 4-amino-isopropoxybenzoic acid unit is a critical determinant of antibacterial potency. Coralmycin A, which incorporates a 4-amino-2-hydroxy-3-isopropoxybenzoic acid motif (hydroxyl at C-2), exhibited MIC values of 0.1–4 μg/mL against Gram-negative pathogens including Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. By contrast, compound 3 (cystobactamid 919-2), which contains the non-hydroxylated 4-amino-3-isopropoxybenzoic acid unit, was 4–10 fold less potent, and coralmycin B was 40–100 fold less potent [1]. This directly demonstrates that hydroxylation at the C-2 position of the 3-isopropoxybenzoic acid core is a potency-switching modification. The target compound, 3-hydroxy-2-isopropoxybenzoic acid, represents the regioisomeric scaffold (hydroxyl at C-3, isopropoxy at C-2) and serves as a critical tool for investigating whether the 3-hydroxy-2-isopropoxy arrangement can recapitulate or exceed the activity of the 2-hydroxy-3-isopropoxy pharmacophore.

Antibacterial Structure-Activity Relationship (SAR) Gram-negative pathogens

Ether (C–O–iPr) Versus Carbon (C–iPr) Linkage Defines Distinct GABA(A) Receptor Pharmacology

The isopropoxy substituent in 3-hydroxy-2-isopropoxybenzoic acid forms an ether linkage (C–O–C) to the aromatic ring, whereas the commercial comparator 2-hydroxy-3-isopropylbenzoic acid (CAS 7053-88-5) features a direct C–C isopropyl attachment. This single-atom substitution (O vs. CH2) has significant pharmacological consequences. 2-Hydroxy-3-isopropylbenzoic acid has been investigated as a propofol analog and demonstrated enhancement of submaximal GABA responses at GABA(A) receptors in Xenopus laevis tadpoles . In the broader propofol analog series, general anesthetic potency correlates with GABA(A) receptor potentiation but not with lipid solubility, indicating that specific hydrogen-bonding and steric interactions at the receptor binding site—which are directly modulated by the ether vs. carbon linkage—govern activity [1]. The ether oxygen in 3-hydroxy-2-isopropoxybenzoic acid introduces an additional hydrogen-bond acceptor site and alters the conformational flexibility of the substituent compared to the isopropyl analog.

GABA(A) receptor General Anesthetic Propofol analog

Regioisomeric Scaffold for Investigating COX-2 Inhibition and Anti-Inflammatory SAR

The 2-hydroxybenzoic acid (salicylic acid) scaffold is a well-established pharmacophore for cyclooxygenase (COX) inhibition. Structure-activity relationship studies on salicylic acid analogs have demonstrated that the position and nature of substituents on the benzoic acid ring profoundly affect COX-1 vs. COX-2 selectivity and inhibitory potency [1]. Specifically, 5-substituted-2-hydroxybenzoic acid analogs showed superior COX inhibitory activity compared to 4-substituted-1-hydroxybenzoic acid regioisomers [2]. 2-Hydroxy-3-isopropylbenzoic acid (the C–iPr comparator) has been hypothesized to function as a COX-2 inhibitor by binding to the enzyme active site and preventing arachidonic acid conversion . 3-Hydroxy-2-isopropoxybenzoic acid, with its unique 3-OH/2-OiPr arrangement, enables investigation of whether relocating the hydroxyl group from the 2-position to the 3-position alters COX isoform selectivity relative to the 2-hydroxy series—a question directly relevant to designing selective COX-1 or COX-2 inhibitors.

COX-2 inhibition Anti-inflammatory Salicylic acid analog

Synthetic Intermediate with Established Patent-Backed Route to 4-Amino-2-hydroxy-3-isopropoxybenzoic Acid (Coralmycin Precursor)

A published Chinese patent (CN111559967B) describes a synthetic method for 4-amino-2-hydroxy-3-isopropoxybenzoic acid, the key building block for coralmycin A and desmethoxycoralmycin A, achieving yields of approximately 70% per step with purities ≥95% [1]. The desmethoxycoralmycin A analogue, which incorporates the 4-amino-2-hydroxy-3-isopropoxybenzoic acid motif, exhibited MIC values as low as 50 nM (0.05 μM) against a panel of ten Gram-negative and seven Gram-positive organisms—representing significantly more potent antibacterial activity than the parent coralmycin A epimeric mixture [2]. 3-Hydroxy-2-isopropoxybenzoic acid serves as a direct precursor or key intermediate for installing the amino group at the 4-position via nitration/reduction sequences, making it the commercially relevant starting material for accessing the validated coralmycin pharmacophore.

Synthetic intermediate Coralmycin Process chemistry

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile Versus Non-Hydroxylated and Carbon-Linked Analogs

The presence of both a hydroxyl group (H-bond donor) and an isopropoxy ether (H-bond acceptor) in 3-hydroxy-2-isopropoxybenzoic acid creates a dual hydrogen-bonding capacity not present in simpler alkoxybenzoic acids or carbon-linked isopropyl analogs. 4-Isopropoxybenzoic acid (CAS 13205-46-4), which lacks a hydroxyl group, has a calculated LogP of 2.17 and is water-insoluble . 2-Hydroxy-3-isopropylbenzoic acid (CAS 7053-88-5) has a topological polar surface area (tPSA) of 57.5 Ų [1]. Introduction of the ether oxygen in the isopropoxy group of 3-hydroxy-2-isopropoxybenzoic acid is predicted to increase both tPSA (to approximately 66.8 Ų) and water solubility relative to the carbon-linked isopropyl analog, while the 3-OH positioning (vs. 2-OH in salicylates) alters the intramolecular hydrogen-bonding pattern with the carboxylic acid group—potentially affecting membrane permeability and oral bioavailability in ways that cannot be predicted from the 2-hydroxy series alone.

Physicochemical properties Solubility Permeability

Absence of C-2 Hydroxyl Differentiates This Scaffold from Salicylic Acid in Metal Chelation and β-Lactamase Inhibition

Salicylic acid (2-hydroxybenzoic acid) and its analogs inhibit β-lactamase enzymes with structure-activity relationships that critically depend on the carboxylic acid and the ortho-hydroxyl group. Salicylic acid itself exhibits an IC50 of 22 mmol/L against β-lactamase from Pseudomonas aeruginosa, and SAR studies demonstrated that the ortho-hydroxyl group is one of the essential activity-conferring moieties [1]. By relocating the hydroxyl group to the 3-position (meta to the carboxylic acid), 3-hydroxy-2-isopropoxybenzoic acid disrupts the salicylic acid metal-chelating pharmacophore (ortho-OH/COOH) that underpins both β-lactamase inhibition and COX enzyme binding. This makes the compound a valuable negative-control scaffold for distinguishing ortho-hydroxyl-dependent from ortho-hydroxyl-independent mechanisms in biochemical assays.

Metal chelation β-Lactamase inhibition Salicylic acid pharmacophore

Optimal Research and Industrial Application Scenarios for 3-Hydroxy-2-isopropoxybenzoic acid Based on Quantitative Differentiation Evidence


Coralmycin and DNA Gyrase Inhibitor Medicinal Chemistry Programs

As the direct synthetic precursor to 4-amino-2-hydroxy-3-isopropoxybenzoic acid—the core pharmacophoric motif in coralmycin A and desmethoxycoralmycin A—this compound is the optimal starting material for medicinal chemistry teams synthesizing next-generation DNA gyrase inhibitors targeting multidrug-resistant Gram-negative pathogens. The patent-backed synthetic route (CN111559967B) enables conversion to the active 4-amino derivative, which delivers MIC values as low as 50 nM in the desmethoxycoralmycin scaffold [1]. Programs investigating structure-activity relationships around the benzoic acid hydroxylation position will benefit from direct comparison with the non-hydroxylated (4-amino-3-isopropoxybenzoic acid) and 2-hydroxy (coralmycin A) analogs, where the 10-fold potency differential conferred by hydroxyl positioning has already been established [2].

GABA(A) Receptor Pharmacophore Mapping with Ether-Linked Propofol Analog Probes

The ether oxygen in the 2-isopropoxy substituent of this compound provides a hydrogen-bond acceptor site absent in the carbon-linked isopropyl comparator (2-hydroxy-3-isopropylbenzoic acid, CAS 7053-88-5). For neuroscience groups mapping the propofol binding site on GABA(A) receptors, 3-hydroxy-2-isopropoxybenzoic acid serves as a structurally distinct probe to test whether an ether oxygen at the ortho position can engage the same hydrogen-bonding network exploited by the propofol phenolic –OH. This addresses the key SAR question identified in the propofol analog literature: that anesthetic potency correlates with GABA(A) receptor potentiation rather than lipid solubility [1], making precise H-bond donor/acceptor placement the critical design parameter.

COX-1/COX-2 Selectivity Screening with Non-Salicylate Hydroxybenzoic Acid Scaffolds

All clinically validated COX inhibitors operating via the salicylic acid pharmacophore rely on the 2-hydroxybenzoic acid (ortho-OH/COOH) motif. 3-Hydroxy-2-isopropoxybenzoic acid, with its hydroxyl group at the meta position relative to the carboxylic acid, disrupts this canonical ortho-chelation motif. Pharmaceutical screening programs seeking to identify COX inhibitors with novel binding modes or improved selectivity profiles can use this compound to explore whether meta-hydroxybenzoic acid derivatives retain COX inhibitory activity—and if so, whether they exhibit altered COX-1 vs. COX-2 selectivity compared to the well-characterized 5-substituted-2-hydroxybenzoic acid series [2].

Agrochemical Intermediate for Organophosphorus Insecticide Synthesis

Hydroxybenzoic acid isopropyl esters are established intermediates in the synthesis of organophosphorus insecticides including isocarbophos and isofenphos-methyl . 3-Hydroxy-2-isopropoxybenzoic acid, with its additional ether-linked isopropoxy group, offers a functionalized scaffold for developing next-generation agrochemical building blocks. The dual hydroxyl/ether functionality enables divergent derivatization strategies (esterification at COOH, etherification at OH, or further electrophilic aromatic substitution) that are not accessible from simpler monofunctionalized benzoic acid intermediates.

Quote Request

Request a Quote for 3-Hydroxy-2-isopropoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.